Pyocyanin
CAS No.: 85-66-5
Cat. No.: VC0005245
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 85-66-5 |
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Molecular Formula | C13H10N2O |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 5-methylphenazin-1-one |
Standard InChI | InChI=1S/C13H10N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8H,1H3 |
Standard InChI Key | YNCMLFHHXWETLD-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2N=C3C1=CC=CC3=O |
Canonical SMILES | CN1C2=CC=CC=C2N=C3C1=CC=CC3=O |
Appearance | Assay:≥98%A crystalline solid |
Structural and Biosynthetic Characteristics of Pyocyanin
Pyocyanin () is a zwitterionic molecule with a phenazine core, characterized by its pH-dependent color changes: blue at neutral pH and red below pH 4.9 . Its biosynthesis begins with the conversion of chorismic acid to phenazine-1-carboxylic acid (PCA) via a series of enzymatic reactions involving PhzE, PhzD, PhzF, and PhzB. The final steps, catalyzed by PhzM and PhzS, modify PCA into pyocyanin through methylation and hydroxylation . Structural analyses using UV-Vis spectroscopy, FT-IR, and GC-MS confirm its absorption peaks at 387 nm and 690 nm, with distinct vibrational bands for N-H and C-N bonds . Nuclear Magnetic Resonance (NMR) spectra further identify N-methyl protons resonating at 3.363 ppm .
Antimicrobial Activity and Mechanisms
Pyocyanin exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Clinical isolates of P. aeruginosa produce pyocyanin that inhibits Staphylococcus aureus (24 mm inhibition zone), Salmonella typhi (26 mm), and Achromobacter xylosoxidans (19 mm) . The compound’s efficacy against methicillin-resistant S. aureus (MRSA) highlights its potential as a biocontrol agent . Gram-negative bacteria exhibit lower susceptibility, likely due to higher catalase and superoxide dismutase activity that neutralizes ROS generated by pyocyanin .
Table 1: Antimicrobial Effects of Pyocyanin
Biomedical Applications: From Neuroprotection to Cancer Therapy
Pyocyanin’s antioxidant properties and acetylcholinesterase (AChE) inhibitory activity suggest utility in neurodegenerative disease management. At 72 µM, it reduces oxidative stress markers and inhibits AChE by 45%, comparable to standard drug galantamine . In oncology, pyocyanin demonstrates selective cytotoxicity against melanoma (SK-MEL-30, IC~50~ = 72 µM) and colorectal cancer (HT-29, IC~50~ = 179 µM) cells while sparing healthy L929 fibroblasts . Its antiproliferative effects correlate with ROS-mediated DNA damage and apoptosis induction.
Agricultural and Industrial Uses
In agriculture, pyocyanin suppresses plant pathogens like Magnaporthe grisea (rice blast) and Xanthomonas oryzae at 150–200 ppm . It also modulates root architecture in Arabidopsis thaliana, inhibiting primary root growth and promoting lateral root formation via ethylene-dependent ROS signaling . Industrially, pyocyanin serves as a natural textile dye, imparting durable pink hues to cotton fabrics .
Production Optimization and Challenges
Pyocyanin yields depend on strain selection and culture conditions. P. aeruginosa KU_BIO2 produces 2.56 µg/mL in King’s A medium supplemented with soybean, while clinical isolate PsC05 achieves higher titers . Optimal parameters include agitation (160 rpm), 37°C, and 72-hour fermentation . Challenges include:
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Toxicity: Pyocyanin damages lung epithelial cells at >50 µM .
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Cost: Synthetic production remains expensive, necessitating low-cost substrates like rice water .
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Stability: The compound degrades under light and alkaline conditions, requiring protective formulations .
Mechanisms of Action: ROS Generation and Cellular Interactions
Pyocyanin’s redox-cycling activity generates superoxide () and hydrogen peroxide (), disrupting microbial respiration and eukaryotic cell signaling . In Arabidopsis, ROS accumulation alters root meristem dynamics, reducing cell division by 40% . Mitochondrial electron transport chain interference further exacerbates oxidative stress, making pyocyanin a potent cytotoxin .
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